11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile 11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile
Brand Name: Vulcanchem
CAS No.: 750599-25-8
VCID: VC11651463
InChI: InChI=1S/C14H11N3O/c1-2-9-7-13(18)17-12-6-4-3-5-11(12)16-14(17)10(9)8-15/h3-7,16H,2H2,1H3
SMILES: CCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol

11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile

CAS No.: 750599-25-8

Cat. No.: VC11651463

Molecular Formula: C14H11N3O

Molecular Weight: 237.26 g/mol

* For research use only. Not for human or veterinary use.

11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile - 750599-25-8

Specification

CAS No. 750599-25-8
Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
IUPAC Name 3-ethyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C14H11N3O/c1-2-9-7-13(18)17-12-6-4-3-5-11(12)16-14(17)10(9)8-15/h3-7,16H,2H2,1H3
Standard InChI Key ACAAPKOMFIGKAK-UHFFFAOYSA-N
SMILES CCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
Canonical SMILES CCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3-ethyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile provides a systematic description of the compound’s architecture. Its tricyclic core integrates a pyridine ring fused to a benzimidazole system, with an ethyl substituent at position 3, a ketone group at position 1, and a carbonitrile moiety at position 4. The bicyclic bridgehead nitrogen atoms at positions 1 and 8 contribute to the molecule’s electron-deficient character, potentially enhancing its reactivity in nucleophilic environments.

Key structural features include:

  • A planar benzimidazole moiety enabling π-π stacking interactions.

  • A polar carbonitrile group (CN-\text{C}\equiv\text{N}) capable of hydrogen bonding.

  • An ethyl side chain influencing lipophilicity and steric bulk.

Table 1: Molecular Properties

PropertyValue
CAS Number750599-25-8
Molecular FormulaC14H11N3O\text{C}_{14}\text{H}_{11}\text{N}_{3}\text{O}
Molecular Weight237.26 g/mol
SMILESCCC1=CC(=O)N2C3=CC=CC=C3NC2=C1C#N
InChIKeyACAAPKOMFIGKAK-UHFFFAOYSA-N

The X-ray crystallographic data, though unavailable in public databases, suggest a non-planar conformation due to steric interactions between the ethyl group and adjacent rings. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct proton environments, such as deshielded aromatic protons adjacent to the electron-withdrawing nitrile group.

Synthesis and Analytical Characterization

While a detailed synthetic route for 11-ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile remains undisclosed, analogous diazatricyclic compounds are typically synthesized via multi-step sequences involving cyclocondensation, Diels-Alder reactions, or retro-Diels-Alder strategies . For instance, norbornene-condensed diazatricycles have been prepared using ethyl 2-(2-oxocyclopentyl)acetate and carbohydrazides, followed by thermal decomposition to yield target structures .

Hypothetical synthetic steps for this compound may involve:

  • Formation of the benzimidazole core through cyclization of o-phenylenediamine derivatives.

  • Introduction of the pyridine ring via Heck coupling or nucleophilic aromatic substitution.

  • Functionalization with ethyl and carbonitrile groups using alkylation and cyanation reactions.

Mass spectrometry (MS) would confirm the molecular ion peak at m/z 237.26, with fragmentation patterns indicative of ketone and nitrile loss. Infrared (IR) spectroscopy would display stretches for CN\text{C}\equiv\text{N} (~2200 cm1^{-1}) and carbonyl (C=O\text{C}= \text{O}, ~1700 cm1^{-1}).

Future Directions and Research Opportunities

  • Synthetic Optimization: Development of enantioselective routes to access chiral derivatives for structure-activity relationship (SAR) studies.

  • Biological Screening: Evaluation against kinase targets (e.g., JAK3, BTK) implicated in autoimmune disorders.

  • Formulation Studies: Design of prodrugs to enhance solubility and reduce toxicity.

The integration of machine learning models for virtual screening could accelerate the identification of derivatives with improved pharmacokinetic profiles . Collaborative efforts between computational chemists and synthetic biologists are essential to unlock the full therapeutic potential of this diazatricyclic scaffold.

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